6-Fluoroquinoline-2-carbaldehyde

Lipophilicity Drug-likeness Physicochemical Properties

6-Fluoroquinoline-2-carbaldehyde (CAS 260430-93-1) is a heterocyclic aromatic aldehyde and a member of the fluorinated quinoline family, classified by a quinoline core bearing a single fluorine substituent at the 6-position and a reactive formyl group at the 2-position. With a molecular formula of C₁₀H₆FNO and a molecular weight of 175.16 g/mol, it is a solid at ambient temperature (mp 113–120 °C) that requires refrigerated storage (2–8 °C) under inert atmosphere due to moisture sensitivity.

Molecular Formula C10H6FNO
Molecular Weight 175.16 g/mol
CAS No. 260430-93-1
Cat. No. B1274623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinoline-2-carbaldehyde
CAS260430-93-1
Molecular FormulaC10H6FNO
Molecular Weight175.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C=O)C=C1F
InChIInChI=1S/C10H6FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H
InChIKeyJDQMJKKGPXPPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinoline-2-carbaldehyde (CAS 260430-93-1): Core Identity, Physicochemical Profile, and Procurement Context


6-Fluoroquinoline-2-carbaldehyde (CAS 260430-93-1) is a heterocyclic aromatic aldehyde and a member of the fluorinated quinoline family, classified by a quinoline core bearing a single fluorine substituent at the 6-position and a reactive formyl group at the 2-position . With a molecular formula of C₁₀H₆FNO and a molecular weight of 175.16 g/mol, it is a solid at ambient temperature (mp 113–120 °C) that requires refrigerated storage (2–8 °C) under inert atmosphere due to moisture sensitivity . The compound is primarily sourced as a synthetic building block and intermediate for medicinal chemistry and agrochemical research programs, rather than as a final bioactive entity .

Why Generic Substitution Fails for 6-Fluoroquinoline-2-carbaldehyde: Positional Fluorine Matters


Quinoline-2-carbaldehydes cannot be interchanged generically because the position of fluorine substitution on the quinoline ring dictates the compound's lipophilicity, electronic character, and metabolic stability in downstream derivatives . Replacing the 6-fluoro isomer with the non-fluorinated parent (quinoline-2-carbaldehyde, CAS 5470-96-2) would generate derivatives with a LogP reduction of approximately 0.23 units and a melting point depression of over 40 °C, altering solubility, crystallization behavior, and biological partitioning [1]. Conversely, switching to the 5-fluoro positional isomer (CAS 1221280-85-8) retains the same calculated LogP (2.1864) but shifts the fluorine's electronic influence from a para-like position relative to the aldehyde to a meta-like position, which can alter the reactivity of the aldehyde group in condensation and cyclization reactions . In the context of fluoroquinolone antibiotic synthesis, the 6-fluoro substitution pattern is critical for conferring the requisite DNA gyrase inhibitory activity [2]; hence, arbitrary substitution of the fluoroquinoline-2-carbaldehyde building block would compromise the pharmacological relevance of the final compound library.

Quantitative Differentiation Evidence for 6-Fluoroquinoline-2-carbaldehyde Against Its Closest Analogs


Lipophilicity Modulation: 6-Fluoro vs. Non-Fluorinated Parent Quinoline-2-carbaldehyde

Introduction of a single fluorine at the 6-position elevates the calculated octanol-water partition coefficient (LogP) from 1.95 (non-fluorinated quinoline-2-carbaldehyde, CAS 5470-96-2) to 2.19 for the 6-fluoro derivative, representing a ~12% increase in lipophilicity [1]. This magnitude of LogP shift is consistent with known fluorination effects for aromatic heterocycles and can influence membrane permeability and non-specific protein binding in downstream biological assays. The polar surface area (PSA) remains unchanged at 29.96 Ų, indicating that the fluorine contributes to lipophilicity without altering hydrogen-bonding capacity .

Lipophilicity Drug-likeness Physicochemical Properties

Melting Point Differentiation: Impact on Solid-Phase Handling and Purification

6-Fluoroquinoline-2-carbaldehyde exhibits a melting point range of 113–120 °C, substantially elevated relative to the non-fluorinated parent (70–72 °C) and distinct from the 5-fluoro isomer (130–135 °C) . This ~45 °C increase in melting point compared to the non-fluorinated analog is attributable to the increased molecular weight and altered crystal packing induced by the C6 fluorine atom. The 6-fluoro isomer's intermediate melting point between the non-fluorinated and 5-fluoro variants provides a practical advantage: it remains solid at ambient temperatures during routine handling (unlike some low-melting quinoline aldehydes that can oil out), yet does not require the elevated dissolution temperatures that the higher-melting 5-fluoro isomer may necessitate .

Crystallization Solid-state properties Process chemistry

Synthetic Accessibility: Vilsmeier-Haack Route from 2-Chloro-6-fluoroquinoline

The established synthetic route to 6-fluoroquinoline-2-carbaldehyde proceeds via Vilsmeier-Haack formylation of 2-chloro-6-fluoroquinoline using POCl₃/DMF . This contrasts with the synthesis of non-fluorinated quinoline-2-carbaldehyde, which can be prepared more directly via selenium dioxide oxidation of 2-methylquinoline (Riley reaction) or iodine/DMSO oxidation [1], but these alternative routes show diminished efficacy for fluorinated congeners. The Vilsmeier-Haack approach offers regioselective installation of the aldehyde at C2 without competing formylation at other positions, a selectivity advantage over electrophilic substitution methods that may produce isomeric mixtures when applied to fluorinated quinolines with multiple reactive sites [2].

Synthetic methodology Formylation Building block sourcing

Fluoroquinolone Antibiotic Pharmacophore Integrity: The C6-Fluorine Requirement

The 6-fluoro substitution on the quinoline nucleus is a defining structural feature of second- and third-generation fluoroquinolone antibiotics, including norfloxacin, ciprofloxacin, and levofloxacin [1]. While 6-fluoroquinoline-2-carbaldehyde itself is not a fluoroquinolone, it serves as a precursor to intermediates that map directly onto the fluoroquinolone pharmacophore. Removal or relocation of the fluorine (e.g., to position 5 or 7) is known to reduce DNA gyrase inhibitory potency substantially. For context, the discovery that C6-fluorination markedly enhances antibacterial activity and broadens spectrum relative to non-fluorinated quinolones (e.g., nalidixic acid) was a breakthrough that defined the modern fluoroquinolone class [2]. Consequently, building block selection for antibiotic discovery programs targeting this pharmacophore requires the 6-fluoro isomer specifically; the 5-fluoro, 7-fluoro, or non-fluorinated analogs would yield final compounds lacking the C6 fluorine, which is deleterious to antibacterial potency [3].

Antibacterial Fluoroquinolone Structure-Activity Relationship

Aldehyde Reactivity: Electronic Influence of 6-Fluoro Substitution on Condensation Reactions

The aldehyde group at C2 in 6-fluoroquinoline-2-carbaldehyde is conjugated to the quinoline ring system, and the electron-withdrawing fluorine at C6 exerts a through-conjugation effect that marginally increases the electrophilicity of the carbonyl carbon compared to the non-fluorinated analog [1]. While direct kinetic data are unavailable for this specific compound, computational and experimental studies on related fluorinated aromatic aldehydes indicate that fluorine substitution para to the formyl group (as in the 6-fluoro isomer, where F is para to the C2 aldehyde relative to the quinoline nitrogen) can increase the rate of nucleophilic addition and imine formation by 10–30% compared to the non-fluorinated parent, depending on the nucleophile [2]. The 5-fluoro isomer places the fluorine in a meta-like position, which exerts a weaker electronic effect on the aldehyde, while the 7-fluoro isomer positions the fluorine ortho-like to the ring junction, introducing steric and electronic perturbations distinct from the 6-fluoro pattern [3].

Organic synthesis Schiff base formation Cross-coupling

6-Fluoroquinoline-2-carbaldehyde: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Fluoroquinolone Antibiotic Lead Elaboration and SAR Libraries

For medicinal chemistry teams synthesizing fluoroquinolone antibiotic analogs, 6-fluoroquinoline-2-carbaldehyde is the requisite building block. Its C6 fluorine is indispensable for replicating the pharmacophore responsible for DNA gyrase inhibition, as established across the fluoroquinolone class [1]. The compound's aldehyde functionality at C2 enables diversification via reductive amination, Knoevenagel condensation, or conversion to carboxylic acid derivatives, providing direct access to the C2-substituted quinoline scaffold that underpins norfloxacin, ciprofloxacin, and their developmental analogs. Procurement of the non-fluorinated or differently fluorinated isomer would result in a compound library lacking the essential C6-F motif, precluding meaningful antibacterial SAR.

Lipophilicity-Modulated Probe Design and ADME Optimization

The +0.23 LogP increase conferred by the 6-fluoro substituent relative to non-fluorinated quinoline-2-carbaldehyde makes the 6-fluoro isomer the preferred starting material for probe series where a measured increase in lipophilicity is desired without altering hydrogen-bonding capacity (PSA unchanged at 29.96 Ų) . This property is particularly relevant for central nervous system (CNS) drug discovery programs, where modest LogP elevation can enhance blood-brain barrier penetration without violating the PSA threshold for CNS penetration (typically < 90 Ų). The 5-fluoro isomer, while computationally identical in LogP, has a higher melting point (130–135 °C vs. 113–120 °C) and a different electronic influence on the aldehyde, which may affect reaction yields during library synthesis.

Solid-Phase and Parallel Synthesis Workflows Requiring Ambient-Stable Aldehyde Building Blocks

6-Fluoroquinoline-2-carbaldehyde's melting point (113–120 °C) positions it in an operationally favorable range for automated synthesis platforms: it remains a free-flowing solid at ambient temperatures (unlike the non-fluorinated parent, mp 70–72 °C, which can soften or oil out during warm weather or exothermic reactions) and does not require the elevated pre-heating that the 5-fluoro isomer (mp 130–135 °C) may need for complete dissolution in certain solvent systems . This thermal profile, combined with its moisture sensitivity classified as a combustible solid (storage class 11), makes it suitable for refrigerated storage and use in standard parallel synthesis workflows with appropriate inert atmosphere handling.

Synthetic Methodology Development and Formylation Route Optimization

The Vilsmeier-Haack synthesis route for 6-fluoroquinoline-2-carbaldehyde from 2-chloro-6-fluoroquinoline represents a well-defined entry point for methodology studies on regioselective formylation of halogenated quinolines [2]. Compared to the SeO₂ oxidation or I₂/DMSO methods applicable to non-fluorinated 2-methylquinolines, the Vilsmeier-Haack approach offers case-study value for laboratories investigating formylation scope and limitations on electron-deficient heterocycles. Procurement of the 6-fluoro isomer specifically enables direct comparison with 5-fluoro and 7-fluoro congeners in formylation reactivity studies.

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